molecular formula C7H11N3OS B189760 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 16837-09-5

6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B189760
CAS RN: 16837-09-5
M. Wt: 185.25 g/mol
InChI Key: SMHJPGXXWFYLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as Allopurinol, is a xanthine oxidase inhibitor that is commonly used to treat hyperuricemia and gout. However, this compound has also been studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By reducing uric acid levels in the body, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can prevent the formation of uric acid crystals that can lead to gout and other related conditions. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its role in reducing uric acid levels, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to improve endothelial function and reduce blood pressure in patients with hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in lab experiments is its well-established mechanism of action and safety profile. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is relatively inexpensive and widely available. However, one limitation is that 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may not be effective in all experimental models, and its effects may be influenced by factors such as dosage and timing of administration.

Future Directions

There are a number of potential future directions for research on 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. One area of interest is its potential applications in cancer therapy, as 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to inhibit tumor growth and metastasis in animal models. Additionally, further research is needed to better understand the mechanisms underlying 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one's neuroprotective effects, and to determine whether it may be effective in treating conditions such as Alzheimer's disease and ischemic stroke. Finally, more research is needed to determine the optimal dosage and administration timing for 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in various experimental models.

Synthesis Methods

6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized through a multi-step process starting from 4,6-dichloropyrimidine. The first step involves the reaction of 4,6-dichloropyrimidine with potassium hydroxide and propylamine to form 6-propylamino-4,6-dichloropyrimidine. This intermediate is then reacted with thiourea in the presence of sodium hydroxide to yield 6-propylamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Finally, this compound is hydrolyzed with potassium hydroxide to produce 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Scientific Research Applications

6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential applications in various scientific research fields. One area of interest is cancer research, as 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to inhibit tumor growth and metastasis in animal models. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and ischemic stroke.

properties

CAS RN

16837-09-5

Product Name

6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

6-amino-1-propyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C7H11N3OS/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)

InChI Key

SMHJPGXXWFYLLL-UHFFFAOYSA-N

Isomeric SMILES

CCCN1C(=CC(=O)N=C1S)N

SMILES

CCCN1C(=CC(=O)NC1=S)N

Canonical SMILES

CCCN1C(=CC(=O)NC1=S)N

Origin of Product

United States

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